molecular formula C11H15NO6S B12344025 (2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid

(2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid

Cat. No.: B12344025
M. Wt: 289.31 g/mol
InChI Key: VJAHSOIECXJUPQ-XCBNKYQSSA-N
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Description

(2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid is a chiral compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including a hydroxy group, a sulfonylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable precursor with a sulfonyl chloride derivative to introduce the sulfonylamino group.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group.

    Methoxylation: Finally, the methoxy group is introduced through a nucleophilic substitution reaction using a methoxy-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets. The hydroxy and sulfonylamino groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-hydroxy-2-{[(4-chlorophenyl)sulfonyl]amino}butanoic acid: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    (2S,3R)-3-hydroxy-2-{[(4-nitrophenyl)sulfonyl]amino}butanoic acid: Similar structure but with a nitrophenyl group instead of a methoxyphenyl group.

Uniqueness

The presence of the methoxy group in (2S,3R)-3-hydroxy-2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid imparts unique electronic and steric properties, potentially enhancing its reactivity and binding affinity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H15NO6S

Molecular Weight

289.31 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic acid

InChI

InChI=1S/C11H15NO6S/c1-7(13)10(11(14)15)12-19(16,17)9-5-3-8(18-2)4-6-9/h3-7,10,12-13H,1-2H3,(H,14,15)/t7-,10+/m1/s1

InChI Key

VJAHSOIECXJUPQ-XCBNKYQSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC)O

Canonical SMILES

CC(C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC)O

Origin of Product

United States

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